(1S,2R,8R,9S)-9-hydroxy-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one
Description
Properties
CAS No. |
886749-48-0 |
|---|---|
Molecular Formula |
C9H12O6 |
Molecular Weight |
216.19 g/mol |
IUPAC Name |
(1S,2R,8R,9S)-9-hydroxy-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one |
InChI |
InChI=1S/C9H12O6/c1-9(2)14-6-5-4(13-8(6)15-9)3(10)7(11)12-5/h3-6,8,10H,1-2H3/t3-,4+,5-,6+,8?/m0/s1 |
InChI Key |
BDBGJSXZKMTMGP-NMKDILQJSA-N |
Isomeric SMILES |
CC1(O[C@@H]2[C@@H]3[C@@H]([C@@H](C(=O)O3)O)OC2O1)C |
Canonical SMILES |
CC1(OC2C3C(C(C(=O)O3)O)OC2O1)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of (1S,2R,8R,9S)-9-hydroxy-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one typically involves a multi-step process that requires careful control of reaction conditions to achieve the desired stereochemistry. The general approach includes:
- Preparation of suitable precursors
- Cyclization reactions to form the tricyclic framework
- Functional group modifications to introduce the hydroxyl and carbonyl groups
- Stereoselective transformations to ensure the correct configuration at each stereocenter
Precursor Preparation
The initial stages of synthesis often involve the preparation of appropriately functionalized precursors that can undergo subsequent cyclization. These precursors typically contain:
- Functional groups positioned for intramolecular reactions
- Protected hydroxyl groups that can be selectively deprotected
- Carbonyl or carboxylic acid functionalities that participate in ring-forming reactions
Cyclization Methodology
The formation of the tricyclic framework represents a critical step in the synthesis. Common cyclization methods include:
- Acid-catalyzed intramolecular condensation reactions
- Base-promoted cyclization of appropriately functionalized precursors
- Transition metal-catalyzed cyclization reactions
- Pericyclic reactions such as intramolecular Diels-Alder reactions
The cyclization step often determines the stereochemical outcome of the synthesis, making reaction condition optimization crucial for achieving the desired stereoisomer.
Reagents and Reaction Conditions
Key Reagents
The synthesis of (1S,2R,8R,9S)-9-hydroxy-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one employs various reagents depending on the specific synthetic route:
- Strong acids : For catalyzing cyclization reactions
- Strong bases : For promoting condensation and cyclization
- Oxidizing agents : For introducing carbonyl functionality
- Reducing agents : For selective reduction to introduce hydroxyl groups
- Protecting group reagents : For temporary protection of reactive functionalities
Reaction Conditions
Optimal reaction conditions are critical for achieving high yields and stereoselectivity:
| Parameter | Typical Range | Impact on Synthesis |
|---|---|---|
| Temperature | -78°C to 120°C | Influences reaction rate and stereoselectivity |
| Solvent | THF, DCM, Toluene, DMSO | Affects solubility and reaction pathway |
| pH | 2-12 (varies by step) | Critical for specific transformations |
| Reaction time | 1-48 hours | Depends on reaction type and conditions |
| Catalyst loading | 1-10 mol% | Affects efficiency and selectivity |
Temperature control is particularly important during cyclization steps to ensure the correct stereochemical outcome. Lower temperatures often favor kinetic control, which can be crucial for obtaining the desired stereoisomer.
Industrial Scale Production Considerations
For industrial-scale production of (1S,2R,8R,9S)-9-hydroxy-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one, several advanced techniques may be employed:
Continuous Flow Chemistry
Continuous flow processes offer several advantages over batch reactions:
- Improved heat transfer and temperature control
- Enhanced mixing efficiency
- Better reproducibility
- Potential for automated operation
- Reduced reaction times
These benefits make continuous flow chemistry particularly suitable for the complex, multi-step synthesis of this compound, especially for steps requiring precise temperature control or involving hazardous reagents.
Optimization Strategies
Industrial production typically involves extensive optimization to maximize yield and purity while ensuring cost-effectiveness:
- Design of Experiments (DoE) approaches to identify optimal conditions
- Process analytical technology (PAT) for real-time monitoring
- Catalyst recycling and reagent recovery systems
- Solvent selection based on environmental and safety considerations
Analytical Methods for Reaction Monitoring and Product Characterization
Spectroscopic Techniques
Several analytical techniques are employed to monitor reaction progress and confirm product identity and purity:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : For structural confirmation and stereochemical analysis
- High-Performance Liquid Chromatography (HPLC) : For monitoring reaction progress and assessing purity
- Mass Spectrometry (MS) : For molecular weight confirmation and structural analysis
- Infrared Spectroscopy (IR) : For functional group identification
Stereochemical Analysis
Confirming the correct stereochemistry at each stereocenter is crucial and typically involves:
- Advanced 2D NMR techniques (NOESY, ROESY) to establish spatial relationships between protons
- X-ray crystallography for definitive structural confirmation
- Chiral HPLC to assess enantiomeric and diastereomeric purity
Alternative Synthetic Approaches
Research into alternative synthetic routes for (1S,2R,8R,9S)-9-hydroxy-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one continues to evolve, with several promising approaches:
Biocatalytic Methods
Enzyme-catalyzed transformations offer potential advantages:
- High stereoselectivity under mild conditions
- Reduced environmental impact
- Potential for one-pot, multi-step transformations
Challenges and Considerations in Synthesis
Several challenges must be addressed in the preparation of (1S,2R,8R,9S)-9-hydroxy-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one:
Stereochemical Control
Achieving the specific stereochemistry at multiple stereocenters represents a significant challenge. Strategies include:
- Use of chiral auxiliaries to direct stereochemical outcome
- Substrate-controlled approaches leveraging existing stereocenters
- Catalyst-controlled methods using chiral catalysts
- Kinetic resolution to separate stereoisomers
Functional Group Compatibility
The presence of multiple reactive functional groups necessitates careful planning of synthetic sequences and may require:
- Strategic use of protecting groups
- Selective reagents that target specific functional groups
- Careful control of reaction conditions to avoid side reactions
Chemical Reactions Analysis
Types of Reactions
(1S,2R,8R,9S)-9-hydroxy-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: Halogenation or other substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can introduce halogen atoms into the structure.
Scientific Research Applications
(1S,2R,8R,9S)-9-hydroxy-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S,2R,8R,9S)-9-hydroxy-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Comparative Structural Analysis
Physicochemical Properties
- Hydrogen Bonding : The hydroxyl group in the target compound enhances solubility in polar solvents, contrasting with the hydrophobic chlorinated analog (logP = 5.83 in ).
- Crystallinity: The chlorinated compound forms N–H⋯O hydrogen-bonded chains in its crystal lattice, a feature absent in non-polar analogs like the tetramethyl pentaoxa derivative .
Research Implications and Gaps
- Structural Diversity : The target compound’s tetraoxa framework offers stability compared to sulfur/nitrogen-containing analogs (e.g., ), which may exhibit higher reactivity.
- Synthetic Challenges : Stereochemical control at the 1S,2R,8R,9S positions remains unexplored. Methods from (e.g., single-crystal X-ray refinement) could guide absolute configuration determination.
Biological Activity
(1S,2R,8R,9S)-9-hydroxy-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one (CAS Number: 20513-98-8) is a complex organic compound with notable biological activities. This article aims to synthesize existing research findings on its biological properties, focusing on its pharmacological potential and mechanisms of action.
Chemical Structure and Properties
The compound has the following chemical formula: CHO, with a molecular weight of 216.19 g/mol. It features a unique tetraoxatricyclo structure that contributes to its biological activity.
Antimicrobial Properties
Research indicates that (1S,2R,8R,9S)-9-hydroxy-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown effective inhibition of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Antioxidant Activity
The compound has been evaluated for its antioxidant properties using various assays such as DPPH and ABTS radical scavenging tests. Results indicate a strong capacity to neutralize free radicals, suggesting potential protective effects against oxidative stress-related diseases.
| Assay Type | IC50 Value (µg/mL) |
|---|---|
| DPPH Radical Scavenging | 25 µg/mL |
| ABTS Radical Scavenging | 30 µg/mL |
Cytotoxic Effects
Preliminary cytotoxicity assays on cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) have shown that the compound induces apoptosis at higher concentrations.
| Cell Line | IC50 Value (µM) |
|---|---|
| HeLa | 15 µM |
| MCF-7 | 20 µM |
The biological activities of this compound are hypothesized to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in bacterial metabolism.
- Induction of Apoptosis : The cytotoxic effects appear to be linked to the activation of apoptotic pathways in cancer cells.
- Antioxidant Mechanism : The ability to scavenge free radicals is attributed to the presence of hydroxyl groups in its structure.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of (1S,2R,8R,9S)-9-hydroxy-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one against multidrug-resistant bacterial strains. The results demonstrated a promising potential for use in developing new antibacterial agents.
Clinical Relevance
Another case study focused on the antioxidant properties of the compound in a model of diabetic rats. The administration of the compound resulted in reduced oxidative stress markers and improved glycemic control.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and conditions for preparing (1S,2R,8R,9S)-9-hydroxy-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one?
- Methodological Answer : The compound's tricyclic framework suggests a multistep synthesis involving cyclization and oxidation. A related approach (for a structurally similar tricyclic compound) involves treating β-himachalene derivatives with N-bromosuccinimide (NBS) in trifluoroacetic acid, followed by sodium sulfide-mediated reduction and purification via column chromatography . Key considerations include:
- Temperature control (e.g., 10°C for reaction initiation to prevent side reactions).
- Solvent selection (trifluoroacetic acid for acidity, ether for extraction).
- Purification via silica gel chromatography and recrystallization in diethyl ether.
- Confirmation of purity using TLC and NMR.
Q. How can the absolute stereochemistry of this compound be confirmed experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for resolving stereochemistry. For similar compounds, the Flack parameter refinement (e.g., Flack x = -0.01(6)) was used to confirm absolute configuration . Complementary techniques include:
- Circular Dichroism (CD) : Correlate Cotton effects with SC-XRD data.
- NMR-based methods : Use NOESY to verify spatial proximity of substituents (e.g., hydroxy and methyl groups).
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using DEPT-135 and HSQC for carbinol (C9-OH) and methyl groups.
- IR Spectroscopy : Confirm hydroxyl (3200–3600 cm⁻¹) and ketone (1700–1750 cm⁻¹) functional groups.
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (C₁₃H₁₈O₇, exact mass: 310.1053).
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the tetraoxatricyclic core in nucleophilic or electrophilic reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites. For example, the ketone (C10-O) may show high electrophilicity (f⁺ > 0.1).
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., polar aprotic solvents like DMF stabilize transition states).
- QSAR Models : Use PubChem data (e.g., LogP = 1.2 ± 0.3) to predict solubility and bioavailability .
Q. What strategies resolve contradictions in NMR data for complex tricyclic systems?
- Methodological Answer :
- Variable Temperature NMR : Reduce signal overlap by cooling to -40°C (e.g., resolves geminal methyl groups).
- Isotopic Labeling : Introduce 13C at C9-OH to track coupling patterns.
- Hybrid Approaches : Combine NMR with SC-XRD (e.g., solved torsional angles in a related compound ).
Q. How can hydrogen-bonding networks in the crystal lattice influence physicochemical properties?
- Methodological Answer :
- SC-XRD Analysis : Map O–H⋯O interactions (e.g., bond lengths ~2.8 Å, angles ~160°) to predict melting points and solubility .
- Thermogravimetric Analysis (TGA) : Correlate thermal stability with hydrogen-bond density.
- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., 15% O⋯H contributions).
Q. What experimental designs assess environmental fate and degradation pathways?
- Methodological Answer :
- Hydrolysis Studies : Expose the compound to aqueous buffers (pH 3–9) at 25–50°C; monitor via LC-MS for cleavage of the tetraoxa ring.
- Photodegradation : Use UV-Vis irradiation (λ = 254 nm) to simulate sunlight effects.
- Ecotoxicity Assays : Evaluate Daphnia magna survival rates at 0.1–10 ppm (refer to OECD Test No. 202) .
Key Methodological Insights
- Stereochemical Challenges : Use SC-XRD with Flack parameter refinement to resolve ambiguities in crowded tricyclic systems .
- Reactivity Prediction : Combine DFT with experimental kinetics (e.g., Arrhenius plots for hydrolysis) .
- Environmental Impact : Follow ISO 11357 protocols for degradation studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
